

3-Fluoro-5-methoxybenzyl bromide CAS number and molecular structure

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Compound of Interest

Compound Name: 3-Fluoro-5-methoxybenzyl
bromide

Cat. No.: B1346379

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Technical Guide: 3-Fluoro-5-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-5-methoxybenzyl bromide**, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, and provides a generalized synthetic protocol.

Chemical Identity and Structure

CAS Number: 914637-29-9[1][2]

Molecular Formula: C₈H₈BrFO[1]

Molecular Weight: 219.051 g/mol [1]

Synonyms:

- 1-(Bromomethyl)-3-fluoro-5-methoxybenzene
- 3-(Bromomethyl)-5-fluoroanisole

- 5-Fluoro-3-(bromomethyl)anisole
- Benzene, 1-(bromomethyl)-3-fluoro-5-methoxy-

Molecular Structure:

The molecular structure of **3-Fluoro-5-methoxybenzyl bromide** consists of a benzene ring substituted with a fluoro group at position 3, a methoxy group at position 5, and a bromomethyl group at position 1.

Caption: 2D Molecular Structure of **3-Fluoro-5-methoxybenzyl bromide**.

Physicochemical Data

A comprehensive summary of the available quantitative data for **3-Fluoro-5-methoxybenzyl bromide** and its isomers is presented below. Data for the target compound is limited, and therefore, data for structurally similar compounds are provided for comparative purposes.

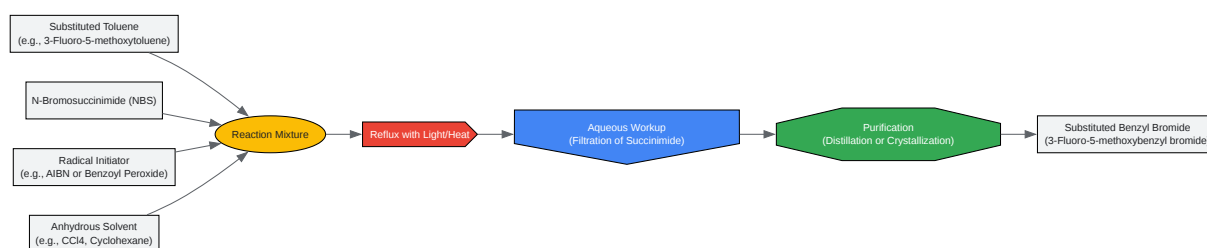
Property	3-Fluoro-5-methoxybenzyl bromide	3-Fluoro-4-methoxybenzyl bromide	5-Fluoro-2-methoxybenzyl bromide	3-Methoxybenzyl bromide
CAS Number	914637-29-9	331-61-3	700381-18-6	874-98-6
Molecular Formula	C ₈ H ₈ BrFO	C ₈ H ₈ BrFO	C ₈ H ₈ BrFO	C ₈ H ₉ BrO
Molecular Weight (g/mol)	219.051[1]	219.05	219.05	201.06
Melting Point (°C)	Not available	44 - 46[3]	57.5 - 63.5[4]	Not available
Boiling Point (°C)	Not available	Not available	Not available	152
Density (g/mL)	Not available	Not available	Not available	1.436 at 25 °C

Experimental Protocols

General Synthesis of Substituted Benzyl Bromides

While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-5-methoxybenzyl bromide** is not readily available in the searched literature, a general and common method for the preparation of substituted benzyl bromides involves the bromination of the corresponding substituted toluene. Another approach is the conversion of the corresponding benzyl alcohol.

Workflow for the Synthesis of Benzyl Bromides from Toluenes:



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Caption: General workflow for the synthesis of benzyl bromides.

Detailed Methodology (Generalized):

- **Reaction Setup:** A solution of the starting substituted toluene (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or cyclohexane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Addition of Reagents:** N-Bromosuccinimide (NBS, 1.05-1.1 equivalents) and a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, are added to the flask.

- **Reaction Conditions:** The reaction mixture is heated to reflux, often with irradiation from a sunlamp or a standard incandescent light bulb to facilitate the initiation of the radical reaction. The reaction progress is monitored by techniques such as TLC or GC.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield the desired substituted benzyl bromide.

Applications in Research and Development

3-Fluoro-5-methoxybenzyl bromide serves as a valuable building block in organic synthesis. The presence of the reactive bromomethyl group allows for its use in a variety of nucleophilic substitution reactions to introduce the 3-fluoro-5-methoxybenzyl moiety into target molecules. This is particularly relevant in the synthesis of novel pharmaceutical and agrochemical compounds where the specific substitution pattern on the aromatic ring can significantly influence biological activity, metabolic stability, and pharmacokinetic properties. The fluoro and methoxy groups can modulate the electronic and lipophilic character of the molecule, which are critical parameters in drug design.

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